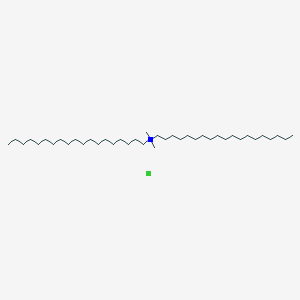
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and act as a disinfectant. This compound is particularly valued in the chemical industry for its effectiveness in formulations requiring antimicrobial activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dimethylnonadecan-1-amine with nonadecyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or toluene, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, where they undergo quaternization. The product is then separated and purified using techniques such as liquid-liquid extraction and chromatography.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include an aqueous or alcoholic medium and mild heating.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions with hydrogen peroxide can produce corresponding oxides.
科学的研究の応用
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components due to its surfactant properties.
Medicine: It is investigated for its potential use in antimicrobial formulations, particularly in disinfectants and antiseptics.
Industry: The compound is used in the formulation of fabric softeners, hair conditioners, and antistatic agents due to its conditioning and antistatic properties.
作用機序
The mechanism of action of N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane’s integrity, making it effective against a broad spectrum of microorganisms.
類似化合物との比較
Similar Compounds
N-Decyl-N,N-dimethyldecan-1-aminium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Known for its use in surface treatments and coatings.
Polyquaternium-7: Used in personal care products for its conditioning properties.
Uniqueness
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride stands out due to its long alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. This makes it particularly useful in applications requiring strong surface activity and microbial control.
特性
CAS番号 |
1677-85-6 |
|---|---|
分子式 |
C40H84ClN |
分子量 |
614.6 g/mol |
IUPAC名 |
dimethyl-di(nonadecyl)azanium;chloride |
InChI |
InChI=1S/C40H84N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(3,4)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-40H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
OXBYKMFDJQCKIJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

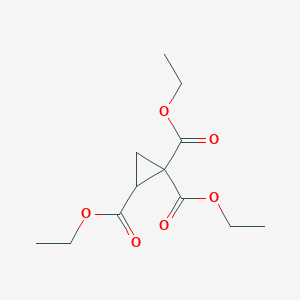
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
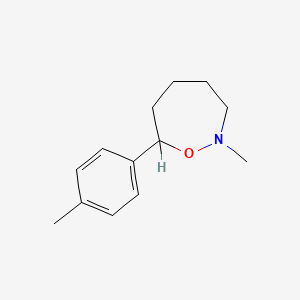
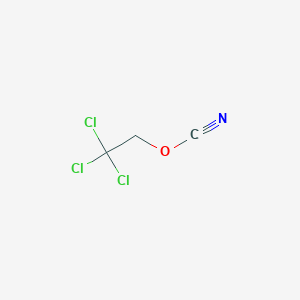
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
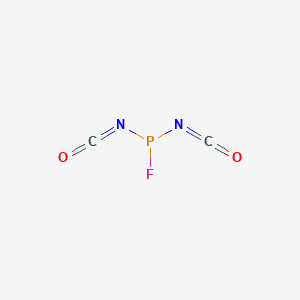
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
